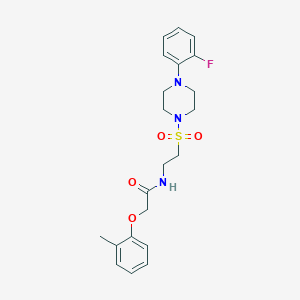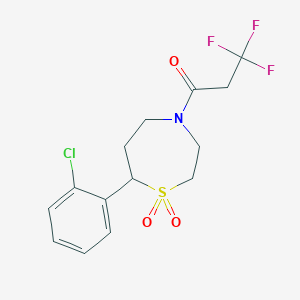
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide is a useful research compound. Its molecular formula is C23H32N2O2S and its molecular weight is 400.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymorphic Behavior and Pressure Effects
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-butoxybenzamide, as a sulfonylurea derivative, shares characteristics with tolazamide, another sulfonylurea anti-diabetic drug. Research has explored the effect of pressure on tolazamide polymorphs, revealing differences in density, molecular packing, and behavior under varying pressure conditions. These studies have implications for understanding the solid-state properties and stability of sulfonylurea compounds under different environmental conditions (Fedorov et al., 2017).
Synthesis of Analogues for Therapeutic Interest
The synthesis of N-substituted dibenzazepines, which include compounds structurally similar to this compound, has been investigated for potential therapeutic applications. These efforts involve the preparation of various acid amides and thioureas, underlining the chemical versatility and potential pharmacological significance of this class of compounds (Ibrahim et al., 1977).
Application in Blood Platelet Aggregation Inhibition
N-substituted azepines, closely related to the compound , have been found effective in inhibiting blood platelet aggregation. This property highlights the potential application of this compound in cardiovascular research, particularly in the development of novel antithrombotic agents (Grisar et al., 1976).
Potential in Anticonvulsant Development
Related research on 1,3,4-thiadiazole derivatives, which share structural features with the compound , has shown significant anticonvulsive activity. This suggests a potential research avenue for this compound in the development of new anticonvulsant drugs (Sych et al., 2018).
Aza-Payne Rearrangement and Chemical Synthesis
The aza-Payne rearrangement, involving N-activated aziridinemethanols, is a crucial chemical reaction in synthesizing compounds like this compound. This rearrangement is significant for the synthesis of various pharmacologically relevant compounds, providing a versatile method for chemical modifications (Ibuka, 1998).
Antibacterial Properties and Molecular Docking
A study on derivatives of naphthalene-1,4-dione, which share structural motifs with this compound, indicates potential antibacterial properties. Molecular docking studies of these compounds provide insights into their interaction with bacterial proteins, suggesting the usefulness of similar compounds in antibacterial research (Ravichandiran et al., 2015).
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2S/c1-2-3-15-27-21-10-8-19(9-11-21)23(26)24-17-22(20-12-16-28-18-20)25-13-6-4-5-7-14-25/h8-12,16,18,22H,2-7,13-15,17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIOWRLPAMRZCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanamine](/img/structure/B2667142.png)



![6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2667149.png)
![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2667150.png)
![(3-Methoxyphenyl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2667151.png)
![7-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2667152.png)
![2-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2667153.png)
![Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2667154.png)
![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)
![3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2667160.png)
![tert-butyl N-[(3-amino-5-fluorophenyl)methyl]carbamate](/img/structure/B2667162.png)
![N-[1-(1-Adamantyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B2667165.png)
